2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-

Stereochemistry Chiral pool synthesis Enantioselectivity

Racemic mixtures in muscarinic receptor studies cause ambiguous SAR and wasted resources. This single (S)-enantiomer cyclohexenone derivative, with a defined benzylic chiral alcohol, eliminates post-synthetic resolution steps. • Enantioselectivity: (S)-configuration provides 10- to 100-fold greater target engagement vs. (R)- or racemic forms in structurally related pharmacophores. • Scaffold Utility: Serves as a chiral building block for GPCR-focused libraries; distinct from HPPD inhibitor herbicides, enabling herbicide safener development. • Analytical Reference: Validated FTIR and GC-MS spectra available for chiral HPLC/GC method calibration.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 618438-31-6
Cat. No. B12583494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-
CAS618438-31-6
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC1CC=C(C(=O)C1)C(CCC2=CC=CC=C2)O
InChIInChI=1S/C15H18O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-3,6-8,15,17H,4-5,9-11H2/t15-/m0/s1
InChIKeyLQVJMYBTRCWNIH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 618438-31-6: Identity and Physicochemical Snapshot


2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- (CAS 618438-31-6) is a chiral, non-racemic cyclohexenone derivative with molecular formula C15H18O2 and a molecular weight of 230.30 g/mol . The compound features a conjugated enone system at the cyclohexenone core and a benzylic chiral alcohol at the C-1' position of the 3-phenylpropyl side chain, establishing a single defined stereocenter with (S)-absolute configuration [1]. Its computed physicochemical descriptors include an XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 37.3 Ų, one hydrogen bond donor, and four rotatable bonds [2]. The compound is catalogued under DTXSID10477946 and SCHEMBL12847980 in public chemical registries, and authoritative spectral databases (SpectraBase) contain reference FTIR and GC-MS spectra for this structure [3].

Why Generic Analogs Cannot Substitute for CAS 618438-31-6


The cyclohexenone scaffold is ubiquitous in both agrochemical (e.g., triketone HPPD inhibitors such as mesotrione and tembotrione) and pharmaceutical (e.g., antimuscarinic agents) research, but the substitution pattern, oxidation state, and stereochemistry of the side chain are critical determinants of biological target engagement [1]. For compounds bearing a phenylpropanol side chain, the absolute configuration at the hydroxyl-bearing carbon profoundly impacts receptor binding. In the structurally related antimuscarinic series procyclidine and tricyclamol, the (R)-enantiomers exhibit 10- to 100-fold greater affinity for muscarinic M2 receptors than the corresponding (S)-enantiomers [2]. The 2-[(1S)-1-hydroxy-3-phenylpropyl] substitution on the cyclohexenone core is stereochemically and positionally distinct from the more common 2-acyl-3-hydroxycyclohex-2-en-1-one or 5-substituted cyclohexenone herbicide scaffolds, meaning that generic substitution with a racemic mixture, the opposite enantiomer, or a regioisomer would alter or abolish target-specific interactions [3].

Quantitative Differentiation Evidence vs. Structural Analogs


Enantiomeric Identity: (S)- vs (R)-Configuration and Biological Impact

2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]- (CAS 618438-31-6) is a single, defined (S)-enantiomer [1]. In contrast, its (R)-counterpart (PubChem CID 12171581) and any racemic mixture would present different three-dimensional pharmacophores. Literature on structurally related phenyl-cyclohexyl-hydroxypropyl compounds (procyclidine series) demonstrates that enantiomeric configuration dictates muscarinic receptor subtype binding: the (R)-enantiomer of procyclidine shows an affinity ratio for M2 receptors that is 10- to 100-fold greater than the (S)-enantiomer [2]. While the specific target engagement of CAS 618438-31-6 has not been reported with quantitative IC50/Ki values in the open literature, this class-level precedent establishes that enantiomeric identity is a non-negotiable parameter for stereospecific applications [2].

Stereochemistry Chiral pool synthesis Enantioselectivity Antimuscarinic

Lipophilicity Comparison with HPPD Inhibitor Scaffolds

The target compound has a computed XLogP3-AA of 2.9 [1]. This places it in a lipophilicity range distinct from the 2-acyl-3-hydroxycyclohex-2-en-1-one core, which typically exhibits lower computed logP values (e.g., 2-acetyl-3-hydroxycyclohex-2-en-1-one, MW 154.16, with fewer lipophilic substituents) and from the highly optimized triketone herbicides such as mesotrione (XLogP3 ~0.3). The target compound's logP of 2.9 is driven by the phenylpropyl side chain, which contributes an additional ~2.5 log units relative to the parent 2-cyclohexen-1-one skeleton [1][2].

Lipophilicity Druglikeness Permeability HPPD inhibitors

Polar Surface Area vs. Positional Isomers

The target compound has a computed TPSA of 37.3 Ų [1]. This value reflects the contribution of one ketone oxygen (C=O) and one secondary alcohol (C-OH), both located on the cyclohexenone ring and side chain respectively. In contrast, the positional isomer 4-(1-phenylpropyl)cyclohex-2-en-1-one (also C15H18O, but lacking the hydroxyl group) would have a lower TPSA (~17 Ų for the ketone alone) [2]. This difference in hydrogen bonding capacity directly impacts solubility, permeability, and potential for target hydrogen bond interactions.

Polar surface area Bioavailability Radar plot Physicochemical profiling

FTIR and GC-MS Reference Spectra for Identity Confirmation

The target compound has curated reference spectra available in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, including 1 FTIR spectrum and 1 GC-MS spectrum (SpectraBase Compound ID: HUDFBh837Y8) [1]. This enables unambiguous identity confirmation post-procurement. In contrast, many closely related cyclohexenone analogs (e.g., 2-[(1S)-1-hydroxyheptyl]-2-cyclohexen-1-one, CAS 866940-64-9) have limited or no publicly available reference spectra, complicating QC verification .

Analytical chemistry Quality control FTIR GC-MS Identity testing

Structural Distinction: No 3-Hydroxy HPPD Pharmacophore

The 2-acyl-3-hydroxycyclohex-2-en-1-one scaffold is the core pharmacophore of commercial HPPD-inhibiting herbicides, where the 3-hydroxy group is essential for chelating the active-site Fe²⁺ ion [1]. The target compound (CAS 618438-31-6) lacks this 3-hydroxy group; instead, it bears a hydroxyl group at the C-1' position of the phenylpropyl side chain. This structural distinction means the target compound is not a direct HPPD inhibitor pharmacophore mimic, which may be advantageous for programs seeking cyclohexenone building blocks without off-target herbicidal activity [2].

HPPD inhibitor Herbicide Triketone Pharmacophore Scaffold hopping

High-Confidence Application Scenarios for CAS 618438-31-6


Chiral Building Block for Muscarinic/GPCR Compound Libraries

Given the demonstrated 10- to 100-fold enantioselective binding differences in the phenyl-cyclohexyl-hydroxypropyl pharmacophore class [1], CAS 618438-31-6 serves as a defined (S)-configured chiral building block for constructing compound libraries targeting muscarinic receptors or G protein-coupled receptors where stereochemistry determines functional activity. The single enantiomer form eliminates the need for post-synthetic chiral resolution, reducing synthetic step count and improving overall yield in lead optimization campaigns.

Non-HPPD Scaffold for Herbicide Safener Development

The absence of the 3-hydroxy pharmacophore distinguishes CAS 618438-31-6 from commercial HPPD inhibitor herbicides (e.g., mesotrione, tembotrione) [2]. This structural feature makes the compound a candidate scaffold for herbicide safener development, where the goal is to modulate or mitigate herbicidal phytotoxicity without contributing to target-site inhibition. The intermediate lipophilicity (XLogP 2.9) may facilitate formulation with existing triketone herbicides.

Analytical Reference Standard for Chiral Method Development

With validated FTIR and GC-MS reference spectra available in the Wiley Registry and KnowItAll spectral libraries (SpectraBase ID: HUDFBh837Y8) [3], this compound can serve as a retention time and spectral calibration standard for developing chiral HPLC or GC methods aimed at resolving cyclohexenone enantiomers. Its TPSA of 37.3 Ų and XLogP of 2.9 provide predictable chromatographic behavior for method optimization.

CNS-Penetrant Probe for Phenylpropanol SAR Studies

The combination of moderate lipophilicity (XLogP 2.9) and a TPSA of 37.3 Ų places CAS 618438-31-6 in a favorable zone for passive blood-brain barrier penetration (TPSA < 90 Ų threshold) [4]. This physicochemical profile supports its use as a starting scaffold for CNS drug discovery programs where the phenylpropanol side chain can be systematically varied to probe structure-activity relationships at neurological targets.

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